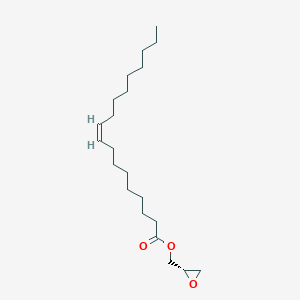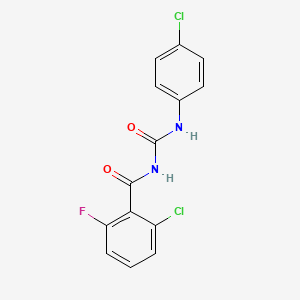
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- is a chemical compound with the molecular formula C14H10Cl2N2O2. It is known for its applications in various fields, including pest control and scientific research. This compound is part of the benzamide class, which is characterized by the presence of a benzamide group in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- typically involves the reaction of O-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another method involves the reaction of oxalyl chloride (or phosgene) with O-chlorobenzamide to form O-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content. Substitution reactions can result in a variety of products depending on the substituents introduced.
Scientific Research Applications
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- involves its interaction with specific molecular targets. In insects, it binds to nicotinic acetylcholine receptors in the nervous system, causing overstimulation, paralysis, and death. This compound inhibits chitin synthesis, hindering the development and molting of insect larvae .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzuron: Another benzamide compound used as an insecticide.
Diflubenzuron: A benzoylurea insecticide that inhibits chitin synthesis.
Flufenoxuron: A benzoylurea compound used for pest control.
Uniqueness
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to inhibit chitin synthesis makes it particularly effective as an insecticide, with high efficiency and low toxicity .
Properties
CAS No. |
51214-00-7 |
|---|---|
Molecular Formula |
C14H9Cl2FN2O2 |
Molecular Weight |
327.1 g/mol |
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]-6-fluorobenzamide |
InChI |
InChI=1S/C14H9Cl2FN2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) |
InChI Key |
HWQOHLKBOALWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


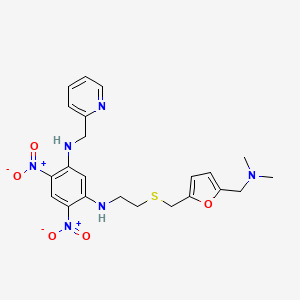
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
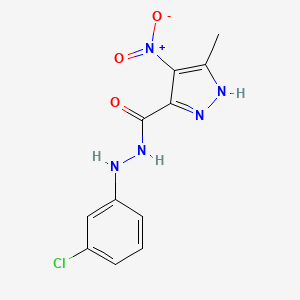
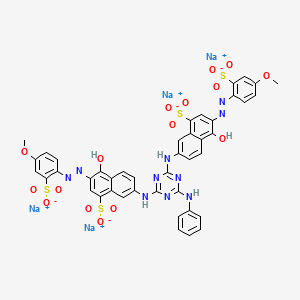
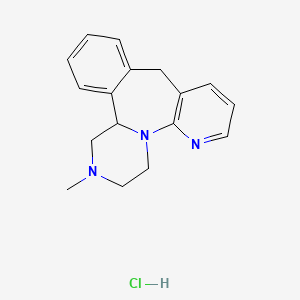
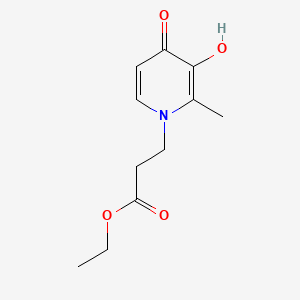
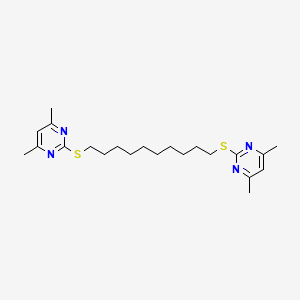
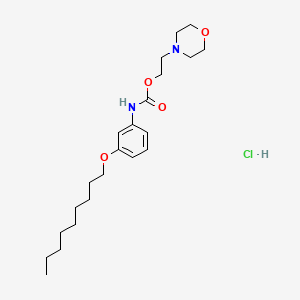
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)



